

An In-depth Technical Guide to the Physicochemical Properties of N-Ethylisopropylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethylisopropylamine*

Cat. No.: B046697

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of **N-Ethylisopropylamine**, including detailed experimental protocols for their determination. The information is presented to support research, development, and quality control activities involving this compound.

Physicochemical Data of N-Ethylisopropylamine

N-Ethylisopropylamine, also known as N-ethylpropan-2-amine, is a secondary amine with the chemical formula C5H13N. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its handling, purification, and use in various chemical syntheses.

Table 1: Boiling Point and Density of **N-Ethylisopropylamine**

Physical Property	Value	Conditions
Boiling Point	71-73 °C	At 760 mmHg (atmospheric pressure) [1] [2] [3] [4] [5] [6]
	73.0 ± 8.0 °C	At 760 mmHg [7]
71 °C	Not specified	
Density	0.72 g/mL	At 25 °C [1] [2] [3] [5] [6]
0.7 ± 0.1 g/cm³	Not specified [7]	
0.720 g/mL	Not specified	

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as **N-Ethylisopropylamine**.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the micro-reflux or capillary method is commonly employed.

2.1.1. Micro-Reflux Method

This method involves heating a small sample of the liquid and observing the temperature at which the vapor condenses and returns to the liquid phase.

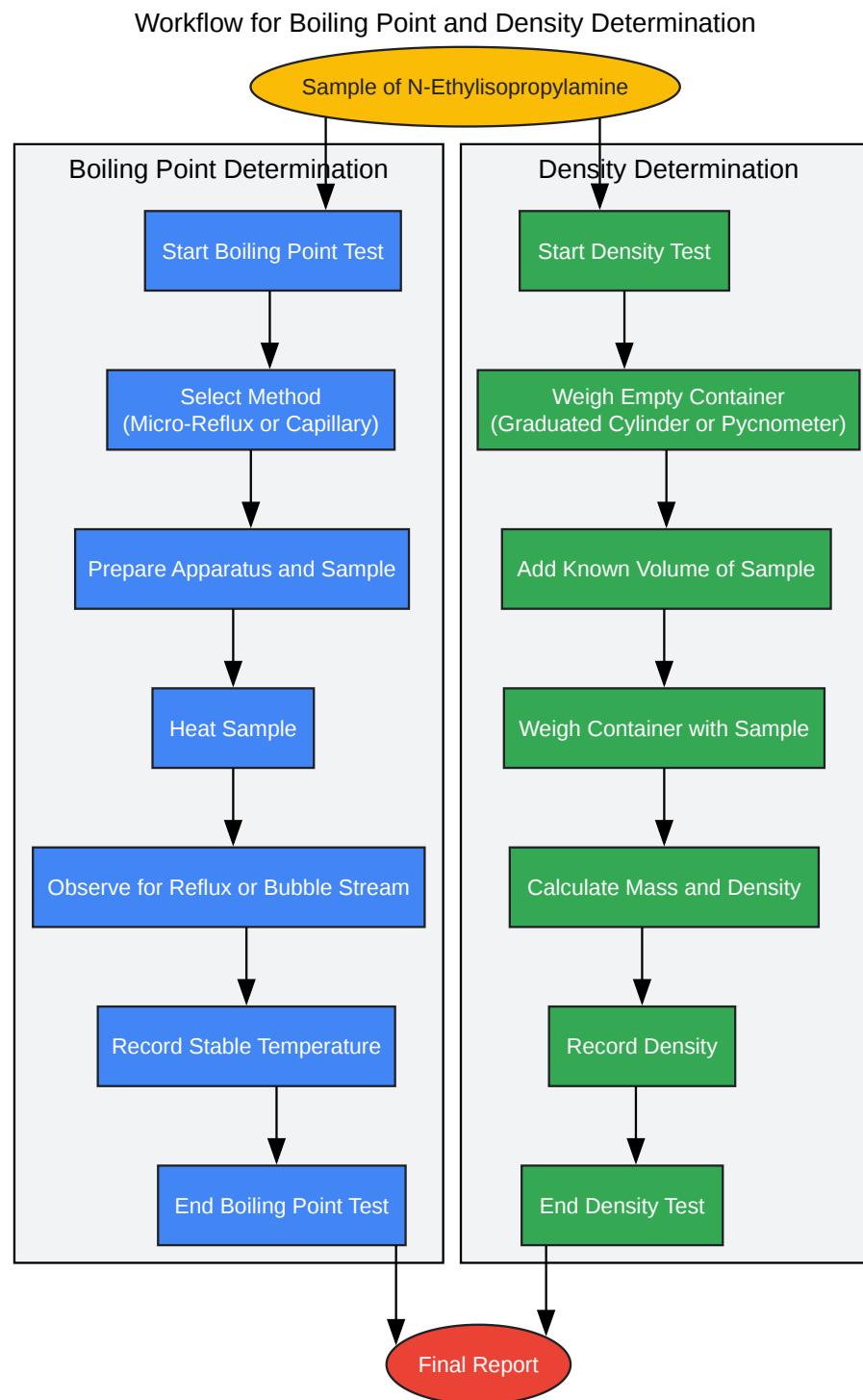
- Apparatus: A small test tube, a thermometer, a heating block or oil bath, and a magnetic stirrer.
- Procedure:
 - Place approximately 0.5 mL of **N-Ethylisopropylamine** into a small test tube containing a small magnetic stir bar.
 - Clamp the test tube in a heating block or suspend it in an oil bath.

- Position a thermometer with its bulb approximately 1 cm above the surface of the liquid.
- Begin gentle stirring and heating of the sample.
- Observe the formation of a ring of condensing vapor on the walls of the test tube.
- Adjust the thermometer's position so that its bulb is level with this condensation ring.
- The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.

2.1.2. Capillary Method (Siwoloboff Method)

This technique is suitable for very small quantities of liquid.

- Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, and a heating bath (e.g., Thiele tube).
- Procedure:
 - A small amount of **N-Ethylisopropylamine** is placed in the small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
 - The test tube is attached to a thermometer and heated in a Thiele tube or other suitable heating bath.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - The heating is then discontinued, and the bath is allowed to cool slowly.
 - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[8\]](#)[\[9\]](#)


2.2. Determination of Density

Density is the mass per unit volume of a substance. For liquids, this is typically determined by accurately measuring the mass of a known volume.

- Apparatus: A pycnometer (density bottle) or a graduated cylinder and an analytical balance.
- Procedure using a Graduated Cylinder:
 - Weigh a clean, dry 10 mL or 25 mL graduated cylinder on an analytical balance and record its mass.[3]
 - Carefully add a known volume of **N-Ethylisopropylamine** (e.g., 10 mL) to the graduated cylinder, reading the volume from the bottom of the meniscus.
 - Reweigh the graduated cylinder containing the liquid and record the new mass.[3]
 - The mass of the liquid is the difference between the two recorded masses.
 - The density is calculated by dividing the mass of the liquid by its volume.
 - For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[3]
- Procedure using a Pycnometer:
 - Weigh a clean, dry pycnometer.
 - Fill the pycnometer with distilled water of a known temperature and weigh it.
 - Empty and dry the pycnometer, then fill it with **N-Ethylisopropylamine** and weigh it.
 - The density is calculated using the masses of the water and the sample liquid and the known density of water at the measured temperature.

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like **N-Ethylisopropylamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point and Density Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vernier.com [vernier.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homesciencetools.com [homesciencetools.com]
- 5. m.youtube.com [m.youtube.com]
- 6. prc.cnrs.fr [prc.cnrs.fr]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. Video: Boiling Points - Procedure [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of N-Ethylisopropylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046697#n-ethylisopropylamine-boiling-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com